molecular formula C9H9N5O3 B2709923 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034248-79-6

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Cat. No. B2709923
CAS RN: 2034248-79-6
M. Wt: 235.203
InChI Key: YQPLWFKAMSFHBW-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide, also known as Moxifloxacin, is a synthetic antibacterial agent that belongs to the class of fluoroquinolones. It is used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. The purpose of

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds derived from various precursors, including visnaginone and khellinone, to explore their potential as anti-inflammatory and analgesic agents. These compounds demonstrate significant inhibitory activity on cyclooxygenase-2 (COX-2) and exhibit analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidiabetic Screening

In vitro antidiabetic activity has been evaluated for a series of synthesized compounds, showing promise in the α-amylase inhibition assay. This indicates potential applications in diabetes management and treatment (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Cytotoxicity Studies

Newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the development of potential cancer therapies (Hassan, Hafez, & Osman, 2014).

Antiprotozoal Agents

The synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds has demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antimicrobial Activity

Studies on the antimicrobial activity of synthesized compounds, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, have shown promising results against strains like Proteus vulgaris and Pseudomonas aeruginosa, offering potential in antimicrobial therapy (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Enzyme Assay and Docking Study

The synthesis of chromone-pyrimidine coupled derivatives has been explored, with compounds showing significant in vitro antifungal and antibacterial activity. Enzyme assay and docking studies suggest mechanisms of action, contributing to the development of new antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Mechanism of Action

Target of Action

The primary targets of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide are currently unknown. This compound is a derivative of the oxadiazole family , which are known to exhibit a broad spectrum of biological activities.

Mode of Action

The mode of action of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide As an oxadiazole derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function

Biochemical Pathways

The biochemical pathways affected by 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The pharmacokinetic properties of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .

Result of Action

The molecular and cellular effects of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide Given the broad spectrum of biological activities exhibited by oxadiazole derivatives , this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties. While the specific future directions for “6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” are not provided in the retrieved sources, research on oxadiazole derivatives continues to be an active area of study .

properties

IUPAC Name

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-5-8(14-17-13-5)12-9(15)6-3-7(16-2)11-4-10-6/h3-4H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPLWFKAMSFHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

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